Regioselective Cyanation: Divergent Site Selectivity in Reissert-Kaufmann Reaction
In the Reissert-Kaufmann reaction, the N-oxide of 3-methyl-4-nitropyridine exhibits a unique regioselectivity compared to unsubstituted 4-nitropyridine N-oxide. The 3-methyl group directs the incoming cyano group exclusively to the 2-position, whereas the unsubstituted analogue would be expected to undergo substitution at the 6-position [1]. This selectivity is attributed to the hyperconjugation effect of the 3-methyl group, which alters the electronic density of the pyridine ring.
| Evidence Dimension | Regioselectivity of cyanation in Reissert-Kaufmann reaction |
|---|---|
| Target Compound Data | Exclusive 2-cyanation |
| Comparator Or Baseline | 4-nitropyridine N-oxide (expected 6-cyanation) |
| Quantified Difference | Exclusive 2-position substitution vs. expected 6-position substitution |
| Conditions | Reaction with N-methoxy-4-nitropyridinium methylsulfate under standard Reissert-Kaufmann conditions |
Why This Matters
This exclusive regioselectivity provides a unique synthetic route to 2-substituted pyridine derivatives, which are valuable intermediates in the synthesis of 4-nitropicolinic acids and related bioactive compounds.
- [1] Matsumura E, Ariga M, Ohfuji T. Studies of the Reissert-Kaufmann-type Reaction of 4-Nitropyridine N-Oxide and Its Homologues. Bulletin of the Chemical Society of Japan. 1970;43(10):3210-3214. View Source
